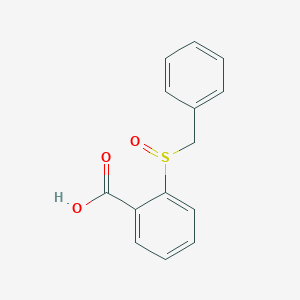

2-(Benzylsulfinyl)benzoic acid

説明

特性

CAS番号 |

28175-35-1 |

|---|---|

分子式 |

C14H12O3S |

分子量 |

260.31 g/mol |

IUPAC名 |

2-benzylsulfinylbenzoic acid |

InChI |

InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |

InChIキー |

IHSDWNKZUMUWEX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfinyl)benzoic acid typically involves the reaction of benzyl mercaptan with 2-bromobenzoic acid under basic conditions to form the corresponding benzylsulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield 2-(Benzylsulfinyl)benzoic acid .

Industrial Production Methods

While specific industrial production methods for 2-(Benzylsulfinyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

科学研究への応用

2-(ベンジルスルフィニル)安息香酸は、さまざまな生理学的プロセスに関与する酵素であるヒト炭酸脱水酵素アイソフォームの阻害剤としての可能性が調査されています。この化合物とその誘導体は、特定のアイソフォームを選択的に阻害することが示されており、緑内障、てんかん、癌などの病状の治療への応用に期待されています. さらに、より複雑な分子のビルディングブロックとして有機合成におけるその可能性も研究されています.

科学的研究の応用

2-(Benzylsulfinyl)benzoic acid has been explored for its potential as an inhibitor of human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. This compound and its derivatives have shown selective inhibition of certain isoforms, making them promising candidates for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer . Additionally, it has been studied for its potential use in organic synthesis as a building block for more complex molecules .

作用機序

類似化合物の比較

類似化合物

- 2-(ベンジルチオ)安息香酸

- 2-(ベンジルスルホニル)安息香酸

- 2-(フェニルスルフィニル)安息香酸

独自性

2-(ベンジルスルフィニル)安息香酸は、特定のスルフィニル基により、そのスルフィドおよびスルホンアナログと比較して、独特の化学反応性と生物活性を与えられています。スルフィニル基の存在により、生物学的標的との選択的な相互作用が可能になり、研究および潜在的な治療への応用に貴重な化合物となっています.

類似化合物との比較

Structure-Activity Relationships (SAR)

Sulfinyl vs. Sulfonyl/Thio Groups: The sulfinyl group in 2-(benzylsulfinyl)benzoic acid provides a chiral center critical for enantioselective binding to hCA IX. Molecular modeling shows the sulfinyl oxygen forms hydrogen bonds with active-site residues like Gln92 and Asn67 .

Substituent Bulk and Selectivity :

- The benzyl group in 2-(benzylsulfinyl)benzoic acid enhances selectivity for hCA IX over off-target isoforms (e.g., hCA I/II) by fitting into the hydrophobic cleft of hCA IX’s active site .

- Smaller substituents (e.g., methyl in 2-(methylsulfinyl)benzoic acid) likely reduce selectivity due to insufficient steric bulk .

Electron-Withdrawing Groups :

- Compounds like 2-(4-chlorobenzoyl)benzoic acid and benzavir-2 incorporate electron-withdrawing groups (Cl, F), which increase benzoic acid’s acidity (lower pKa) and enhance zinc-binding in metalloenzymes. However, their applications diverge: benzavir-2 targets viral polymerases, while 2-(4-chlorobenzoyl)benzoic acid is used in materials science .

Q & A

Q. What experimental strategies are used to resolve structural ambiguities in sulfinyl-substituted benzoic acid derivatives?

- Methodological Answer : Employ X-ray crystallography to determine absolute stereochemistry, as shown for the 2-(benzylsulfinyl)benzoic acid complex with carbonic anhydrase II (PDB:4QY3) . For dynamic studies, use variable-temperature NMR to assess conformational flexibility of the sulfinyl group.

Advanced Research Questions

Q. How can computational modeling enhance the understanding of 2-(benzylsulfinyl)benzoic acid’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystallographic structure of carbonic anhydrase II (CA II) to predict binding affinities and key residues involved in sulfinyl group interactions . Validate predictions with MD simulations (e.g., GROMACS) to assess stability of the ligand-enzyme complex under physiological conditions.

Q. What experimental approaches address contradictions in enzyme inhibition data for sulfinyl-containing inhibitors?

- Methodological Answer : Conduct kinetic assays (e.g., stopped-flow spectrophotometry) to differentiate between competitive and non-competitive inhibition mechanisms. Compare inhibition constants (Kᵢ) across isoforms (e.g., CA I vs. CA II) to identify isoform-specific effects. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can structure-activity relationships (SARs) be optimized for 2-(benzylsulfinyl)benzoic acid derivatives targeting carbonic anhydrase?

- Methodological Answer : Synthesize analogs with varied substituents on the benzyl or sulfinyl groups and evaluate their inhibitory potency via dose-response curves. Use CoMFA/CoMSIA 3D-QSAR models to correlate steric/electronic properties with activity. Prioritize derivatives with enhanced solubility (e.g., carboxylate salts) for in vivo testing .

Q. What strategies mitigate challenges in synthesizing enantiopure 2-(benzylsulfinyl)benzoic acid?

- Methodological Answer : Utilize asymmetric oxidation of thioethers with chiral catalysts (e.g., Sharpless conditions) to control sulfinyl stereochemistry. Monitor reaction progress via chiral HPLC and optimize solvent systems (e.g., ethanol/water) to minimize racemization during crystallization.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。